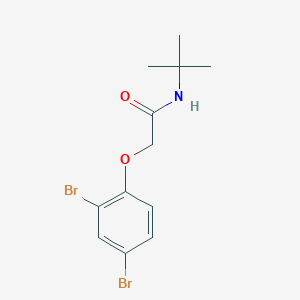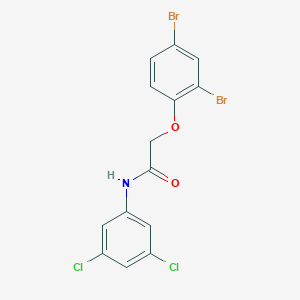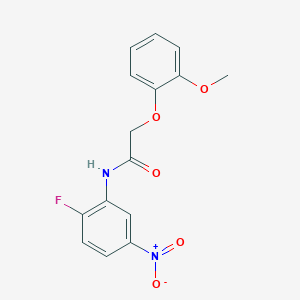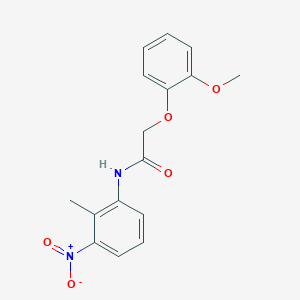![molecular formula C16H15F3N2O3S B322325 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B322325.png)
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide is a chemical compound with a complex structure that includes a trifluoroacetamide group, a sulfonyl group, and a dimethylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide typically involves multiple steps. One common method starts with the reaction of 2,4-dimethylaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a trifluoroacetylating agent under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds with biological molecules, while the sulfonyl group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications where these properties are advantageous.
Properties
Molecular Formula |
C16H15F3N2O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H15F3N2O3S/c1-10-3-8-14(11(2)9-10)21-25(23,24)13-6-4-12(5-7-13)20-15(22)16(17,18)19/h3-9,21H,1-2H3,(H,20,22) |
InChI Key |
PVVNWFAGAUXJQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(2-methoxyphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B322244.png)
![N-[4-({2-[(2-methoxyphenoxy)acetyl]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B322245.png)
![2-(2,4-dibromophenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B322246.png)
![N'-[(2,4-dibromophenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B322247.png)
![N-[4-({2-[(2,4-dibromophenoxy)acetyl]hydrazino}carbonyl)phenyl]butanamide](/img/structure/B322248.png)
![4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322249.png)
![N-[4-({2-[(2,4-dibromophenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B322252.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322254.png)
![2-(2-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B322257.png)
![2-(2-methoxyphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322261.png)


